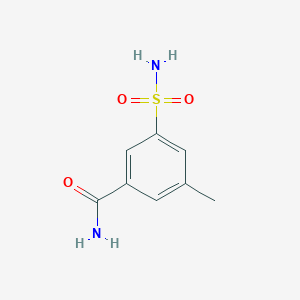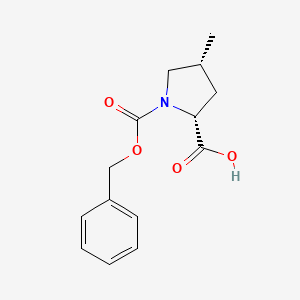![molecular formula C8H9ClN2O4 B13521422 2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride](/img/structure/B13521422.png)
2-[(3-Hydroxypyridin-2-yl)formamido]aceticacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride is a chemical compound with the molecular formula C8H8N2O4Cl. It is also known by its IUPAC name, (3-hydroxypicolinoyl)glycine hydrochloride. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group and a formamido group, which is further connected to an acetic acid moiety. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Functional Groups: The hydroxyl and formamido groups are introduced onto the pyridine ring through selective functionalization reactions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached to the formamido group through an amide bond formation reaction.
Conversion to Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The formamido group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated pyridines, substituted pyridines.
Applications De Recherche Scientifique
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The hydroxyl and formamido groups play a crucial role in these interactions, facilitating hydrogen bonding and electrostatic interactions with target molecules.
Comparaison Avec Des Composés Similaires
2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride can be compared with other similar compounds, such as:
2-[(3-hydroxypyridin-2-yl)amino]acetic acid: Lacks the formamido group, resulting in different chemical properties and reactivity.
3-hydroxypyridine-2-carboxylic acid: Lacks the acetic acid moiety, affecting its solubility and biological activity.
2-[(3-hydroxypyridin-2-yl)formamido]propanoic acid: Contains a propanoic acid moiety instead of acetic acid, altering its chemical behavior and applications.
The uniqueness of 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H9ClN2O4 |
|---|---|
Poids moléculaire |
232.62 g/mol |
Nom IUPAC |
2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O4.ClH/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13;/h1-3,11H,4H2,(H,10,14)(H,12,13);1H |
Clé InChI |
ABNMAEFFZLDHQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(=O)NCC(=O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Tert-butoxy)carbonyl]-5-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13521350.png)
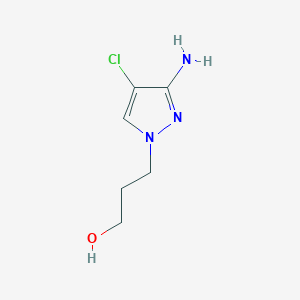
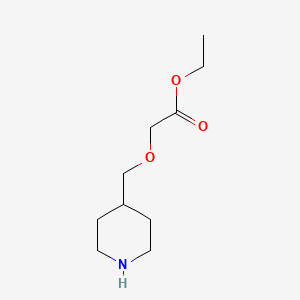
![2-[4-(Propan-2-yl)piperazin-1-yl]butanoicaciddihydrochloride](/img/structure/B13521381.png)
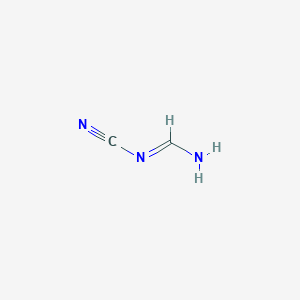
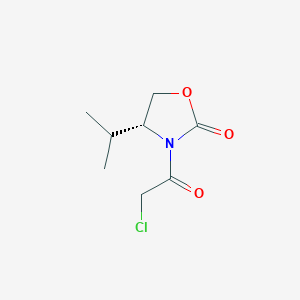
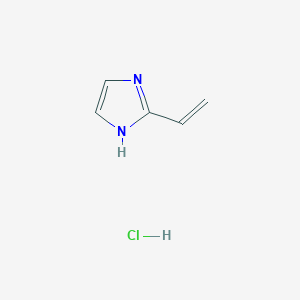
![(2S,3R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxybutanedioic acid](/img/structure/B13521398.png)

![1-[1-(Naphthalen-2-yl)cyclopropyl]methanamine hydrochloride](/img/structure/B13521417.png)
